Chlorine Substitution Position (7- vs. 5-Chloro) Drives Electronic and Steric Differentiation in Benzothiophene-3-sulfonyl Chloride Analogs
The target compound bears a chlorine substituent at the 7-position (ortho to the ring junction sulfur) of the benzothiophene core, whereas the closest commercially available positional isomer, 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6), positions chlorine at the 5-position (para to the ring junction sulfur) [1]. This positional difference alters the electronic environment of the reactive sulfonyl chloride group. Specifically, the 7-chloro substituent is closer to the 3-sulfonyl chloride in the target compound, resulting in greater inductive electron-withdrawal at the reaction center compared to the 5-chloro isomer where the chlorine is more remote. Additionally, the 2-methyl group in the target compound provides steric shielding adjacent to the sulfonyl chloride, whereas the 5-chloro isomer has a 3-methyl substituent in a different orientation . These structural variations manifest in distinct predicted physicochemical parameters.
| Evidence Dimension | Predicted Density (g/cm³) |
|---|---|
| Target Compound Data | 1.580 ± 0.06 |
| Comparator Or Baseline | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6): Not available |
| Quantified Difference | Quantitative comparator data not available for density; however, the structural difference constitutes a distinct chemical entity. |
| Conditions | Predicted physicochemical properties from computational modeling [1] |
Why This Matters
The distinct substitution pattern of 7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride makes it a non-interchangeable building block; substituting a 5-chloro analog introduces a different electronic and steric profile that may alter reaction outcomes and downstream product properties.
- [1] ChemSrc. (2024). 7-Chloro-2-methylbenzo[b]thiophene-3-sulfonyl chloride (CAS 338797-01-6) Physicochemical Properties. Retrieved from ChemSrc. View Source
